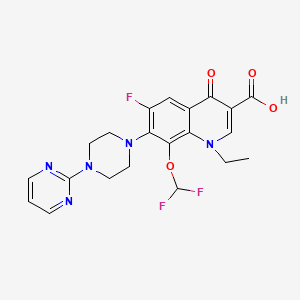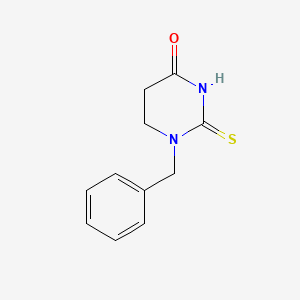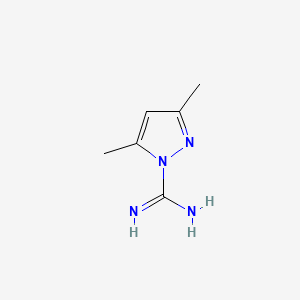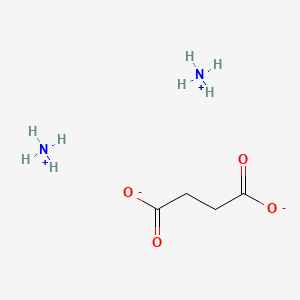
Ammoniumsuccinat
Übersicht
Beschreibung
A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)
Wissenschaftliche Forschungsanwendungen
Produktion von biologisch abbaubaren Kunststoffen
Ammoniumsuccinat dient als Vorläufer für die Produktion von biologisch abbaubaren Kunststoffen. Es wird bei der Synthese von Polybutylensuccinat (PBS) verwendet, einem biologisch abbaubaren Polymer, das als umweltfreundliche Alternative zu herkömmlichen Kunststoffen an Bedeutung gewinnt. PBS ist bekannt für seine gute biologische Abbaubarkeit und wird in Verpackungen, landwirtschaftlichen Folien und Einweggeschirr verwendet {svg_1}.
Pharmazeutische Zwischenprodukte
In der pharmazeutischen Industrie wird this compound als Zwischenprodukt für die Synthese verschiedener Medikamente verwendet. Es ist an der Produktion von Pyrrolidinonen beteiligt, die als Bausteine für eine Reihe von pharmazeutischen Verbindungen verwendet werden, darunter Nootropika und Antikonvulsiva {svg_2}.
Studien zur chemischen Evolution
This compound ist für die Erforschung der chemischen Evolution von Bedeutung. Es wird als ein Schlüsselmolekül in der präbiotischen Chemie angesehen und liefert Einblicke in die Stabilität und Reaktivität organischer Verbindungen unter den Bedingungen der frühen Erde. Untersuchungen zur Radiolyse von this compound tragen zum Verständnis der Bildung biologisch relevanter Verbindungen aus einfacheren Molekülen bei {svg_3}.
Lebensmittelzusatzstoffe
Als Lebensmittelzusatzstoff wird this compound zur Geschmacksverbesserung und als Säureregulator verwendet. Es verleiht verschiedenen Lebensmittelprodukten einen herzhaften Geschmack und wird aufgrund seiner Rolle im Krebszyklus auch bei der Formulierung bestimmter Nahrungsergänzungsmittel verwendet, da es zur Energieproduktion in Zellen beiträgt {svg_4}.
Industrielle Lösungsmittel
Die Verbindung findet Anwendung bei der Herstellung von industriellen Lösungsmitteln. This compound kann in Lösungsmittel wie N-Methyl-2-Pyrrolidon (NMP) umgewandelt werden, das in der petrochemischen Industrie aufgrund seiner geringen Toxizität und hohen Lösungsvermögen häufig zur Extraktion und als Reinigungsmittel verwendet wird {svg_5}.
Enteisungsmittel
In kälteren Regionen wird this compound für die Verwendung als Enteisungsmittel erforscht. Es wird als eine potenzielle umweltfreundliche Alternative zu herkömmlichen Enteisungsmitteln angesehen, die ein geringeres Risiko für Umweltverschmutzung und Korrosion bietet, wenn sie auf Straßen und Start- und Landebahnen verwendet wird {svg_6}.
Zementzusatzstoffe
Die Bauindustrie erforscht die Verwendung von this compound als Zementzusatzstoff. Es kann die Eigenschaften von Zement verbessern, indem es als Mahlhilfe wirkt und die Effizienz des Mahlprozesses und die Leistung des Endprodukts verbessert {svg_7}.
Kosmetika und Körperpflege
Schließlich wird this compound in Kosmetika und Körperpflegeprodukten verarbeitet. Es wirkt als Puffermittel und hält den gewünschten pH-Wert in Produkten wie Lotionen, Cremes und Shampoos aufrecht, um Stabilität und Hautverträglichkeit zu gewährleisten {svg_8}.
Wirkmechanismus
Target of Action
Ammonium succinate primarily targets the tricarboxylic acid (TCA) cycle , a central metabolic network in most organisms . It also interacts with AMT-type ammonium transporters in plants, which are crucial for high-affinity ammonium uptake .
Mode of Action
Ammonium succinate interacts with its targets by triggering rapid changes in cytosolic pH, gene expression, and post-translational modifications of proteins . This leads to coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture .
Biochemical Pathways
Ammonium succinate affects the TCA cycle, leading to the production of succinate, a key intermediate in this cycle . Succinate can exit the mitochondrial matrix and function in the cytoplasm as well as the extracellular space, changing gene expression patterns, modulating the epigenetic landscape, or demonstrating hormone-like signaling . It also influences the glutamine synthetase (GS)/glutamate synthase (GOGAT) and the glutamate dehydrogenase (GDH)/aspartate aminotransferase (AspAT) pathways, which facilitate the conversion of α-ketoglutarate (AKG) and ammonium into glutamate and glutamine .
Pharmacokinetics
Pharmacokinetics is principally used to quantitatively assess the adme properties of drugs within a living organism that determine the safety and effectiveness of drugs .
Result of Action
The action of ammonium succinate results in molecular and cellular effects such as apoplastic acidification, coordinated ammonium uptake, enhanced ammonium assimilation, altered oxidative and phytohormonal status, and reshaped root system architecture . It also leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α) by inhibiting prolyl hydroxylases, which enhances inflammatory responses .
Action Environment
Environmental factors significantly influence the action of ammonium succinate. For instance, soil conditions must be particular to cause ammonium toxicity, e.g., when plenty of ammonium is released from applied N fertilizers or from rapid ammonification of organic matter in waterlogged and acidic soils, where nitrification is inhibited . Also, the presence of a high radiation field can affect the stability of ammonium succinate .
Safety and Hazards
Ammonium succinate should be handled with care. Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Succinic acid, from which ammonium succinate is derived, is considered as one of the top value added bio-based chemicals . The use of ammonium hydroxide as base, leading to the production of di-ammonium succinate, lends itself to post-fermentative production of pyrrolidinones . Several technologies for the fermentation-based production of succinic acid and the subsequent conversion to useful products are currently commercialized .
Biochemische Analyse
Biochemical Properties
Ammonium succinate is known for its role in biochemical reactions, particularly in the tricarboxylic acid (TCA) cycle. It interacts with several enzymes, including succinate dehydrogenase, which catalyzes the oxidation of succinate to fumarate. This interaction is crucial for the production of ATP in the electron transport chain. Additionally, ammonium succinate can act as a signaling molecule, influencing various cellular processes .
Cellular Effects
Ammonium succinate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ammonium succinate can penetrate biological membranes and act as a signaling molecule, helping to regulate the endocrine system and normalize hormone production . It also plays a role in cellular bioenergetics, impacting ATP production and energy homeostasis .
Molecular Mechanism
At the molecular level, ammonium succinate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, succinate, the anionic form of succinic acid, is involved in the TCA cycle and is converted into fumarate by succinate dehydrogenase. This process is essential for ATP production and cellular respiration . Additionally, ammonium succinate can influence gene expression by acting as a signaling molecule, thereby affecting various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium succinate can change over time. Studies have shown that ammonium succinate is stable under certain conditions but can degrade over time, leading to changes in its efficacy. For example, in experiments involving brain ischemia, ammonium succinate was found to prevent postischemic hypoperfusion and hypooxygenation, demonstrating its potential as a therapeutic agent
Dosage Effects in Animal Models
The effects of ammonium succinate vary with different dosages in animal models. Studies have shown that at therapeutic doses, ammonium succinate can increase the survival rate of rats with acute brain ischemia by preventing postischemic hypoperfusion and hypooxygenation . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
Ammonium succinate is involved in several metabolic pathways, including the TCA cycle. It interacts with enzymes such as succinate dehydrogenase, which catalyzes the conversion of succinate to fumarate. This interaction is crucial for the production of ATP and the regulation of cellular metabolism . Additionally, ammonium succinate can influence metabolic flux and metabolite levels, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, ammonium succinate is transported and distributed through specific transporters and binding proteins. In plants, for example, ammonium transporters (AMTs) mediate the uptake and distribution of ammonium across cellular membranes . These transporters play a crucial role in maintaining nitrogen homeostasis and ensuring the efficient transport of ammonium succinate to various cellular compartments .
Subcellular Localization
The subcellular localization of ammonium succinate is essential for its activity and function. In plants, ammonium transporters are localized to specific cellular compartments, such as the plasma membrane and endosomal membranes . This localization is crucial for the efficient uptake and distribution of ammonium succinate within the cell, ensuring its availability for various biochemical processes .
Eigenschaften
| 1. Design of the Synthesis Pathway: The synthesis pathway for Ammonium succinate involves the reaction between succinic acid and ammonium hydroxide. The reaction is carried out in the presence of water and heat. The reaction product, Ammonium succinate, is obtained by precipitation and filtration. 2. Starting Materials: - Succinic acid (C4H6O4) - Ammonium hydroxide (NH4OH) - Water (H2O) 3. Reaction: - Step 1: Dissolve 88.08 g of succinic acid in 500 mL of water. - Step 2: Add 28.03 g of ammonium hydroxide to the solution and stir until the ammonium hydroxide is completely dissolved. - Step 3: Heat the solution to 60-70°C and stir for 1 hour. - Step 4: Allow the solution to cool to room temperature and then filter the precipitated Ammonium succinate. - Step 5: Wash the precipitate with cold water and dry it in a vacuum desiccator. - Step 6: The final product, Ammonium succinate, can be stored in a dry place. { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium succinate involves the reaction between succinic acid and ammonium hydroxide. The reaction is carried out in the presence of water and heat. The reaction product, Ammonium succinate, is obtained by precipitation and filtration.", "Starting Materials": ["Succinic acid (C4H6O4)", "Ammonium hydroxide (NH4OH)", "Water (H2O)"], "Reaction": [ "Step 1: Dissolve 88.08 g of succinic acid in 500 mL of water.", "Step 2: Add 28.03 g of ammonium hydroxide to the solution and stir until the ammonium hydroxide is completely dissolved.", "Step 3: Heat the solution to 60-70°C and stir for 1 hour.", "Step 4: Allow the solution to cool to room temperature and then filter the precipitated Ammonium succinate.", "Step 5: Wash the precipitate with cold water and dry it in a vacuum desiccator.", "Step 6: The final product, Ammonium succinate, can be stored in a dry place." ] } | |
CAS-Nummer |
2226-88-2 |
Molekularformel |
C4H9NO4 |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
azanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3 |
InChI-Schlüssel |
ZBALFGIGLVIXBV-UHFFFAOYSA-N |
SMILES |
C(CC(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |
Kanonische SMILES |
C(CC(=O)[O-])C(=O)O.[NH4+] |
| 2226-88-2 15574-09-1 |
|
Piktogramme |
Irritant |
Synonyme |
1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ammonium succinate?
A1: Ammonium succinate has a molecular formula of C4H14N2O4 and a molecular weight of 154.17 g/mol. []
Q2: Is there spectroscopic data available for ammonium succinate?
A2: Yes, studies have characterized ammonium succinate using techniques like Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and X-ray powder diffraction (WXRD). [] These techniques provide insights into the compound's structure, bonding, and crystalline properties.
Q3: What is the role of ammonium succinate in the production of polybutylene succinate (PBS)?
A3: Ammonium succinate serves as a monomer in the synthesis of PBS, a biodegradable plastic. It reacts with 1,4-butanediol via a two-stage melt polycondensation process to yield high molecular weight PBS. [, ]
Q4: Can ammonium succinate be used to produce fully biobased PBS?
A4: Yes, research indicates the successful synthesis of fully biobased PBS using biomass-derived ammonium succinate and 1,4-butanediol as monomers. [] This method utilizes an efficient composite catalyst system and a three-step polymerization process.
Q5: Are there other industrial applications for ammonium succinate?
A5: Ammonium succinate is used as a tin slag reducer in the electronic processing industry. This helps in reusing the tin slag, improving welding and product quality. [] It is also a component in windshield washing fluids, enhancing ice removal and preventing ice formation. []
Q6: How does ammonium succinate affect the production of clavine alkaloids in Claviceps purpurea?
A6: Ammonium succinate is an optimal nitrogen source for Claviceps purpurea cultures producing clavine alkaloids. Studies demonstrate enhanced yields when using higher concentrations of ammonium succinate in the growth medium. [, ]
Q7: What is the effect of ammonium succinate on fluorescein production in microorganisms?
A7: Research shows that ammonium succinate, when used as a nitrogen source, influences fluorescein pigment production in certain microorganisms. Optimal production was observed at a specific concentration of ammonium succinate alongside essential ions like phosphate, magnesium, sulfate, and iron. []
Q8: Does ammonium succinate impact tyrothricin production in Bacillus brevis?
A8: Yes, Bacillus brevis can utilize ammonium succinate as the sole nitrogen source for growth and tyrothricin production in submerged cultures. Adding B-vitamins, particularly biotin, to the medium enhances antibiotic yield. []
Q9: Can ammonium succinate be used as a substitute for ammonium sulfate in protein crystallography?
A9: Yes, ammonium succinate has proven to be a viable alternative to ammonium sulfate for protein crystallization. []
Q10: How does ammonium succinate affect adenine nucleotide metabolism in aged rats?
A10: Studies show that aged rat livers exhibit lower total adenine nucleotide content compared to younger rats. [, ] While fasting or potassium succinate injection did not improve this, administration of ammonium succinate to aged rats normalized the adenine nucleotide pool in their livers. []
Q11: Are there any known effects of ammonium succinate on nitrogen fixation in bacteria?
A12: Research on Azotobacter chroococcum revealed that increasing ammonium ion concentrations, including those from ammonium succinate, led to a proportional repression of nitrogenase activity. [, ] This suggests that the presence of readily available nitrogen sources like ammonium succinate can inhibit biological nitrogen fixation in certain bacteria.
Q12: Does ammonium succinate influence microbial activity in soil environments?
A13: In a study on landfill cover soil, the addition of mitomycin C, a compound known to induce a viral shunt, led to increased levels of ammonium and succinate, potentially released from lysed cells. [] This observation suggests a potential link between viral activity, microbial lysis, and the release of specific compounds like ammonium succinate in the soil.
Q13: What is known about the safety profile of ammonium succinate?
A14: While ammonium succinate is generally recognized as safe for specific applications, more research is needed to fully elucidate its toxicological profile and potential long-term effects. []
Q14: What are the environmental implications of using ammonium succinate?
A15: The environmental impact of ammonium succinate requires further investigation. Its use in industrial processes and potential release into the environment necessitates assessments of its biodegradability and potential for ecotoxicological effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)
![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)
![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

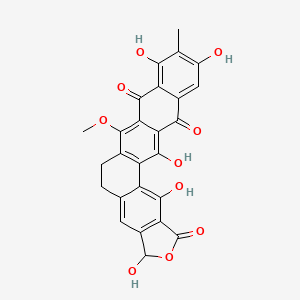
![(2S,3S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[(2-pyridin-2-ylacetyl)amino]pentanamide](/img/structure/B1195243.png)
